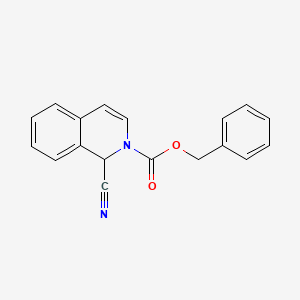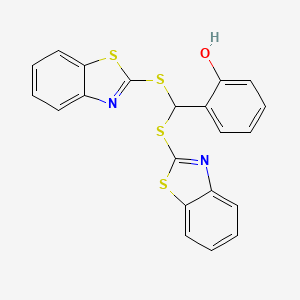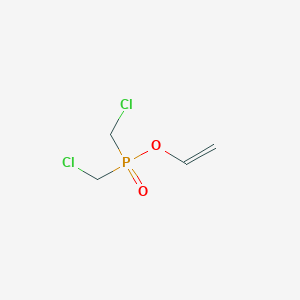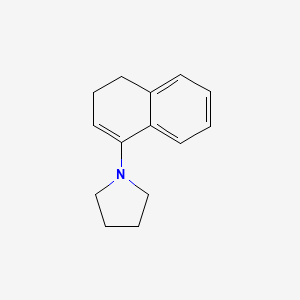
Ytterbium;ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ytterbium;ZINC: is a compound that combines the rare earth element ytterbium with zinc. Ytterbium, represented by the symbol Yb and atomic number 70, is a lanthanide and part of the rare earth metals group. It is a soft, malleable, and ductile metal with a silvery-white appearance . Zinc, represented by the symbol Zn and atomic number 30, is a transition metal known for its corrosion resistance and use in various alloys
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ytterbium;ZINC can involve various synthetic routes. One common method is the direct precipitation reaction, which is optimized to produce ytterbium carbonate nanoparticles . Another approach involves the use of zinc phthalocyanine thin films as passive saturable absorbers in ytterbium-doped fiber lasers . The casting method is employed to obtain the ZnPc thin film, which is then inserted between fiber ferrules to generate mode-locked pulses.
Industrial Production Methods: Industrial production methods for this compound may include high-temperature reactions and the use of specialized equipment to ensure the purity and stability of the compound. The specific conditions and reagents used can vary depending on the desired properties and applications of the final product.
Chemical Reactions Analysis
Types of Reactions: Ytterbium;ZINC undergoes various chemical reactions, including oxidation, reduction, and substitution. Ytterbium commonly exhibits oxidation states of +2 and +3, with the +3 state being the most stable . The compound can react with water to form ytterbium (III) hydroxide and release hydrogen gas . Additionally, ytterbium trihalides can be reduced to dihalides by hydrogen, zinc dust, or metallic ytterbium .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include hydrogen, zinc dust, and various halogens. The reactions typically occur under controlled conditions to ensure the desired products are formed.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, ytterbium;ZINC is used as a catalyst in various reactions, including the Aldol and Diels-Alder reactions . Its unique properties make it a valuable reagent in organic synthesis.
Biology and Medicine: this compound has shown promise in biomedical applications, particularly in the field of nanomedicine. Zinc oxide nanoparticles doped with ytterbium exhibit antimicrobial and anticancer activities, making them suitable for drug delivery, bioimaging, and cancer treatment .
Industry: In industry, this compound is used in the production of high-tech materials, including lasers and memory devices . Its unique properties make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of ytterbium;ZINC involves its interaction with biological macromolecules, such as DNA and proteins. Studies have shown that ytterbium complexes exhibit a high propensity for binding with DNA and proteins through hydrophobic interactions and van der Waals forces . This interaction can lead to the cleavage of DNA and the induction of apoptosis in cancer cells . Additionally, the release of zinc cations from zinc oxide nanoparticles can disrupt cellular homeostasis, leading to cell death .
Comparison with Similar Compounds
- Europium;ZINC
- Samarium;ZINC
- Thulium;ZINC
Comparison: Ytterbium;ZINC is unique among similar compounds due to its specific oxidation states and chemical reactivity. While europium, samarium, and thulium also form compounds with zinc, ytterbium’s larger atomic size and unique electronic configuration result in distinct properties and applications . For example, ytterbium compounds are known for their luminescent properties, which are not as prominent in the other lanthanide-zinc compounds .
Properties
CAS No. |
12067-93-5 |
|---|---|
Molecular Formula |
YbZn |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
ytterbium;zinc |
InChI |
InChI=1S/Yb.Zn |
InChI Key |
VNQQJIQPDCMEMS-UHFFFAOYSA-N |
Canonical SMILES |
[Zn].[Yb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone](/img/structure/B14720652.png)







![Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane](/img/structure/B14720697.png)
